molecular formula C16H15NO6S2 B421042 ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate

ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate

Cat. No.: B421042
M. Wt: 381.4g/mol
InChI Key: YZUMSFIJXRWVGD-UHFFFAOYSA-N
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Description

ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.

Chemical Reactions Analysis

ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological processes by interacting with enzymes, receptors, and other proteins. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15NO6S2

Molecular Weight

381.4g/mol

IUPAC Name

ethyl 4-acetyloxy-2-methyl-5-(2-nitrophenyl)sulfanylthiophene-3-carboxylate

InChI

InChI=1S/C16H15NO6S2/c1-4-22-15(19)13-9(2)24-16(14(13)23-10(3)18)25-12-8-6-5-7-11(12)17(20)21/h5-8H,4H2,1-3H3

InChI Key

YZUMSFIJXRWVGD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1OC(=O)C)SC2=CC=CC=C2[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1OC(=O)C)SC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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